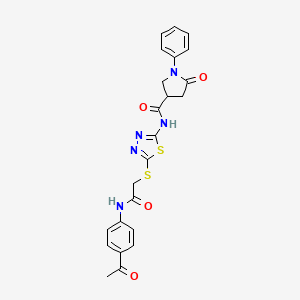

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a pyrrolidine-3-carboxamide moiety via a thioether bridge.

Properties

IUPAC Name |

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4S2/c1-14(29)15-7-9-17(10-8-15)24-19(30)13-33-23-27-26-22(34-23)25-21(32)16-11-20(31)28(12-16)18-5-3-2-4-6-18/h2-10,16H,11-13H2,1H3,(H,24,30)(H,25,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVOKIXMFRYVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound exhibits a wide range of biological activities, particularly due to the presence of the 1,3,4-thiadiazole moiety, which has been associated with various pharmacological effects.

Overview of Biological Activities

The biological activities of compounds containing the 1,3,4-thiadiazole scaffold include:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that certain derivatives possess broad-spectrum antimicrobial potential .

- Anticancer Properties : Research demonstrates that thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Effects : Compounds with thiadiazole structures have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

- Neuroprotective Effects : Some studies suggest that thiadiazole derivatives may have neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The following structural features contribute to its efficacy:

| Structural Feature | Description |

|---|---|

| Thiadiazole Moiety | Essential for antimicrobial and anticancer activities due to its electron-withdrawing properties. |

| Acetylphenyl Group | Enhances lipophilicity and may improve cellular uptake. |

| Pyrrolidine Ring | Contributes to the overall stability and bioactivity of the compound. |

Case Studies and Research Findings

- Anticancer Activity : A study on various thiadiazole derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range .

- Antimicrobial Studies : In vitro assays demonstrated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .

- Neuroprotective Studies : The neuroprotective effects were evaluated using animal models of neurodegeneration. The compound showed a significant reduction in neuronal death in models induced by oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Moieties

Example Compound : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

- Key Differences: Substituents: The fluorophenyl group in the analog vs. the phenyl group in the target compound. Thiadiazole Substitution: The isopropyl group in the analog vs. the acetylphenylamino-thioethyl group in the target. The latter may increase steric bulk and modulate receptor binding.

- Implications: The acetylphenylamino group in the target compound could enhance solubility compared to the isopropyl substituent, as polar groups like acetyl facilitate aqueous interactions .

Thioether-Linked Heterocycles

Example Compound: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide ()

- Key Differences: Core Heterocycle: The target compound uses a 1,3,4-thiadiazole, while the analog employs a 1,4-dihydropyridine. Dihydropyridines are known for calcium channel modulation, whereas thiadiazoles often exhibit antimicrobial properties. Thioether Substituent: The bromophenyl group in the analog vs. the acetylphenylamino group in the target. Bromine’s hydrophobicity may enhance membrane permeability compared to the acetyl group’s polarity .

Research Findings and Limitations

- Synthesis Challenges: The target compound’s thioether and acetylphenylamino groups require multi-step synthesis, similar to methods described for pyrazole-carboxamides () and dihydropyridines (). For example, the thioether linkage might involve nucleophilic substitution between a thiol and a halogenated intermediate .

- Its acetylphenyl group may confer unique pharmacokinetic properties, such as improved oral bioavailability compared to bromophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.